molecular formula C22H22N4O4 B2405109 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1203073-53-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

Numéro de catalogue: B2405109
Numéro CAS: 1203073-53-3
Poids moléculaire: 406.442
Clé InChI: RPJLDQMWHCAPCM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Virtual Screening and Biochemical Studies

The compound has been involved in virtual screening targeting the urokinase receptor (uPAR), leading to the development of analogs with potential in breast cancer treatment. These compounds have shown effects in inhibiting cell growth, blocking angiogenesis, and inducing apoptosis, which are crucial in cancer therapy (Wang et al., 2011).

Synthesis and Antagonist Activity

Research has been conducted on the synthesis of related compounds, demonstrating potent 5-HT2 antagonist activity in vitro. These syntheses involve complex chemical reactions leading to the development of compounds with potential therapeutic applications (Watanabe et al., 1993).

Reactivity and Electrophilic Substitution Reactions

Studies have explored the synthesis and reactivity of related compounds, leading to the development of derivatives through various chemical reactions. This research provides insights into the chemical properties and potential applications of these derivatives (Aleksandrov et al., 2017).

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies have been performed on derivatives of this compound, providing theoretical insights into their structure-activity relationships. These studies are essential for understanding the pharmacological potential and optimizing the therapeutic efficacy of these compounds (Al-Masoudi et al., 2011).

Discovery of Selective Agonists for Cognitive Disorders

Research has identified novel agonists related to this compound for the treatment of cognitive impairment associated with neurological disorders. These findings are crucial for developing new therapeutic strategies for cognitive disorders (Mazurov et al., 2012).

Anti-Inflammatory Evaluation

The synthesis and evaluation of derivatives for anti-inflammatory activity have been studied, indicating potential therapeutic applications in inflammation-related disorders (Boukharsa et al., 2018).

Molecular Interaction Studies

Research on the molecular interaction of antagonist compounds with receptors, such as cannabinoid receptors, has provided insights into receptor-ligand interactions, enhancing our understanding of drug-receptor dynamics (Shim et al., 2002).

Aggregation Enhanced Emission and Multi-Stimuli-Responsive Properties

Studies on related compounds have demonstrated unique properties such as aggregation enhanced emission and responsiveness to multiple stimuli, indicating potential applications in materials science and nanotechnology (Srivastava et al., 2017).

Toxicological Evaluation for Food and Beverage Applications

Toxicological evaluations of structurally related flavors have been completed, assessing their safety for use in food and beverage applications. Such studies are crucial for ensuring consumer safety (Arthur et al., 2015).

Metabolism in Chronic Myelogenous Leukemia Patients

Metabolic studies of tyrosine kinase inhibitors related to this compound in chronic myelogenous leukemia patients have been conducted, providing valuable information on drug metabolism and efficacy (Gong et al., 2010).

Propriétés

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c27-22(23-13-15-3-5-19-20(12-15)30-14-29-19)16-7-9-26(10-8-16)21-6-4-17(24-25-21)18-2-1-11-28-18/h1-6,11-12,16H,7-10,13-14H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJLDQMWHCAPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C4=NN=C(C=C4)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.